molecular formula C26H27N3O3 B11443366 3,4-dimethoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

3,4-dimethoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11443366
M. Wt: 429.5 g/mol
InChI Key: NVTZRWVVVRVIGM-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: is a complex organic compound with a molecular formula of C26H27N3O3 This compound is characterized by the presence of methoxy groups, a benzimidazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its antioxidant properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

  • 3,4-Dimethoxy-N-methylbenzamide
  • 3-Chloro-4,5-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
  • 2,3-Dimethoxybenzoic acid derivatives

Uniqueness:

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C26H27N3O3/c1-17-9-5-6-10-20(17)16-29-22-12-8-7-11-21(22)28-25(29)18(2)27-26(30)19-13-14-23(31-3)24(15-19)32-4/h5-15,18H,16H2,1-4H3,(H,27,30)

InChI Key

NVTZRWVVVRVIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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